Dihydroergotamine

描述

二氢麦角胺是一种麦角生物碱,主要用于治疗偏头痛和丛集性头痛。 它是麦角胺的衍生物,以其血管收缩特性而闻名,有助于缓解头痛症状 . 二氢麦角胺有多种形式,包括鼻喷剂和注射剂 .

科学研究应用

Migraine Treatment

Dihydroergotamine is widely recognized for its effectiveness in treating acute migraine attacks. It acts as a potent vasoconstrictor and is administered either intranasally or via injection. Clinical studies have demonstrated its efficacy in reducing migraine severity and duration.

- Clinical Evidence : A systematic review indicated that this compound, when compared to placebo and other treatments, significantly alleviates migraine symptoms . In a double-blind, placebo-controlled crossover study, the combination of low-dose acetylsalicylic acid with this compound showed promising results in migraine prophylaxis .

Cluster Headaches

This compound is also effective in managing cluster headaches, which are characterized by severe unilateral pain. The drug can be administered during acute episodes to provide rapid relief.

- Administration Methods : The subcutaneous route is often preferred for immediate effect, while intranasal formulations are also available for patient convenience.

Post-Dural Puncture Headache

Post-dural puncture headache (PDPH) can occur following spinal anesthesia or lumbar puncture. This compound has been used as a treatment option due to its ability to constrict dilated blood vessels in the cranial cavity.

- Case Studies : Several case reports highlight the successful use of this compound in alleviating PDPH symptoms, particularly when conventional treatments fail .

Vascular Headaches

Beyond migraines and cluster headaches, this compound has applications in treating other forms of vascular headaches. Its mechanism of action involves agonism at serotonin receptors (5-HT1B and 5-HT1D), leading to vasoconstriction and reduced inflammation within cranial blood vessels.

Pharmacokinetics and Safety Profile

This compound exhibits a complex pharmacokinetic profile characterized by rapid absorption and extensive first-pass metabolism when taken orally. Its half-life ranges from 6 to 8 hours, necessitating careful dosing to avoid potential side effects such as nausea, vomiting, or ischemic events.

- Safety Considerations : The drug is contraindicated in patients with cardiovascular diseases due to its vasoconstrictive properties. Monitoring for adverse effects is essential during treatment .

Combination Therapies

Research has explored the use of this compound in combination with other medications to enhance therapeutic outcomes. For instance:

- Combination with NSAIDs : Studies suggest that combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) can provide superior pain relief compared to monotherapy .

- Use with Antiemetics : Co-administration with antiemetic agents can mitigate nausea associated with migraine attacks, improving patient tolerance and compliance.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the effectiveness of this compound in various headache disorders. Investigations into its long-term safety profile and potential applications in other vascular-related conditions are also underway.

作用机制

相似化合物的比较

生物活性

Dihydroergotamine (DHE) is a semi-synthetic derivative of ergotamine, primarily used in the treatment of migraine headaches. Its biological activity is characterized by its interactions with various neurotransmitter receptors, particularly serotonin receptors, and its pharmacokinetic properties that influence its therapeutic efficacy and safety profile.

DHE exhibits agonistic activity at several serotonin receptors, notably:

- 5-HT1B : Contributes to vasoconstriction of cranial blood vessels.

- 5-HT1D : Inhibits the release of pro-inflammatory neuropeptides.

- 5-HT1F : Modulates trigeminal nociceptive pathways.

Additionally, DHE interacts with adrenergic and dopaminergic receptors, which may enhance its effectiveness in patients who do not respond adequately to triptans, another class of migraine medications .

Pharmacokinetics

The pharmacokinetic profile of DHE varies significantly depending on the route of administration:

| Route | Bioavailability | Tmax (time to peak plasma concentration) | Half-life |

|---|---|---|---|

| Intranasal | ~40% | 30-60 min | 0.7-1 h |

| Intravenous | 100% | 1-2 min | 10-13 h |

| Oral | ~1% | Not applicable due to first-pass metabolism | Not applicable |

| Subcutaneous | 100% | 24-34 min | 10-13 h |

DHE is primarily metabolized in the liver, with a significant portion converted into active metabolites that maintain similar pharmacological effects .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of DHE in treating acute migraine attacks. For instance:

- A double-blind, randomized controlled trial demonstrated that DHE nasal spray significantly reduced headache severity compared to placebo, with 71% of patients reporting relief within one hour .

- In a study involving 114 chronic migraine patients , 67% achieved headache freedom after intravenous DHE treatment, with sustained relief noted up to one month post-treatment .

Comparative Efficacy

A comparative analysis of various migraine treatments shows the effectiveness of DHE against other agents:

| Drug/Dose | Relief (%) | Treatment Effect (%) | Freedom (%) |

|---|---|---|---|

| Levadex (orally inhaled DHE 1.0 mg) | 59 | 24 | 28 |

| Migranal (2.0 mg) | 61 | 38 | Not reported |

| Sumatriptan (100 mg) | 59 | 30 | 29 |

| Rizatriptan (10 mg) | 88.1 | No placebo | 60.9 |

These results indicate that while DHE is effective, patient response can vary significantly based on individual factors and treatment history .

Case Studies and Clinical Applications

Several case studies highlight the clinical applications and potential complications associated with DHE use:

- A report on status migrainosus indicated that while DHE was effective in managing severe migraine episodes, it was associated with a rare complication known as reversible cerebral vasoconstriction syndrome (RCVS), underscoring the need for careful monitoring during treatment .

- Long-term studies have shown that patients detoxified from medication overuse and treated with repetitive IV DHE experienced sustained improvement in headache frequency and severity for up to two years .

Safety Profile and Adverse Effects

DHE generally has a favorable safety profile; however, side effects can occur. Common adverse effects include:

- Nausea

- Nasopharyngeal irritation (especially with nasal spray)

- Rare instances of cardiovascular complications

Monitoring for these effects is crucial, particularly in patients with pre-existing cardiovascular conditions .

属性

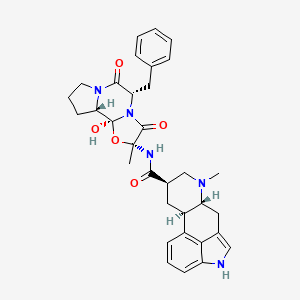

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZRJRNZXALNLM-JGRZULCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6190-39-2 (mesylate) | |

| Record name | Dihydroergotamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045614 | |

| Record name | Dihydroergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.29e-01 g/L | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

DHE has several proposed mechanisms which may contribute to its therapeutic efficacy as an abortive therapy in migraines. Firstly, DHE's s agonist action on 5-hydroxytryptamine (5HT) 1b receptors in the smooth muscle of the cranial vasculature may provide relief via vasoconstriction of the blood vessels which typically become dilated due to the release of CGRP during migraine attacks. DHE's off-target action at alpha-adrenergic receptors may further contribute via this mechanism. The remaining mechanisms are thought to provide relief through the effects on the neurogenic causes of migraine symptoms. Agonist action by DHE on 5-HT1b and 5-HT1d receptors inhibits nociceptive signalling through the ventroposteromedial thalamus to the trigeminal sensory neurons. Further action on 5-HT1b and 5-HT1d receptors with the addition of agonist activity on 5-HT1f in the trigeminal nucleus caudalis decreases afferent signalling to trigeminal sensory neurons which contributes to central sensitization. The success of experimental compounds selectively targetting the 5-HT1f receptor lends support to this mechanism. Lastly, action at 5-HT1d receptors on trigeminal nerve terminals inhibits the release of vasoactive neuropeptides thought to contribute to pain and inflammation during a migraine attack. DHE is known to have 10-fold less potency at the 5-HT1b receptor than its predecessor ergotamine which reduces the incidence of vascular side effects. Notably, DHE slowly diffuses from receptors resulting in unreliable prediction of effects from plasma concentration. | |

| Record name | Dihydroergotamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

511-12-6, 6190-39-2 | |

| Record name | Dihydroergotamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergotamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergotamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergotamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436O5HM03C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。